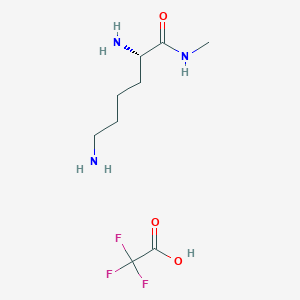
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amino and amide functional groups, as well as a trifluoroacetate moiety. These structural features contribute to its reactivity and potential utility in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,6-diaminohexanoic acid and N-methylamine.
Amidation Reaction: The (S)-2,6-diaminohexanoic acid is reacted with N-methylamine under controlled conditions to form (S)-2,6-diamino-N-methylhexanamide.
Trifluoroacetylation: The resulting amide is then treated with trifluoroacetic anhydride to introduce the trifluoroacetate group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The amino and amide groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,6-Diaminohexanoic acid: Lacks the N-methyl and trifluoroacetate groups.
N-Methylhexanamide: Lacks the amino groups and trifluoroacetate moiety.
2,2,2-Trifluoroacetamide: Lacks the amino and N-methyl groups.
Uniqueness
(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is unique due to the presence of both amino and amide functional groups, as well as the trifluoroacetate moiety
Propiedades
Fórmula molecular |
C9H18F3N3O3 |
|---|---|
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-methylhexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H17N3O.C2HF3O2/c1-10-7(11)6(9)4-2-3-5-8;3-2(4,5)1(6)7/h6H,2-5,8-9H2,1H3,(H,10,11);(H,6,7)/t6-;/m0./s1 |
Clave InChI |
BWCPBDXOJGULJG-RGMNGODLSA-N |
SMILES isomérico |
CNC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CNC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


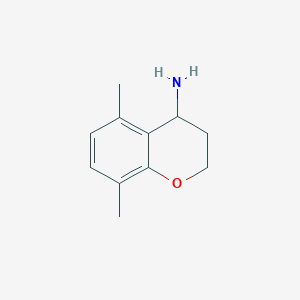

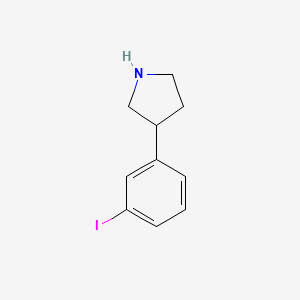
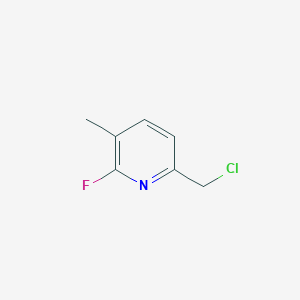
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
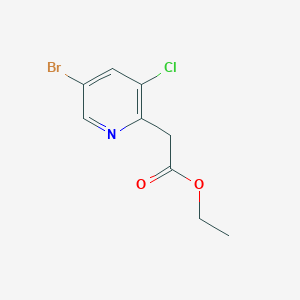
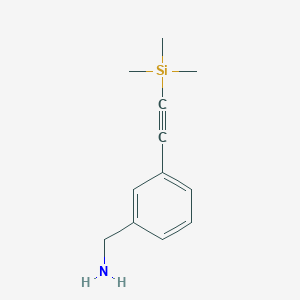
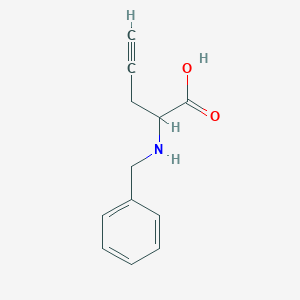
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)


